Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is a small-molecule compound that belongs to the category of carbamates. It is known for its role in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Mode of Action
Tert-Butyl N-[(2S)-1-Oxobutan-2-Yl]Carbamate is a type of carbamate compound. Carbamates are often used as protecting groups in organic synthesis, particularly for amines . They protect functional groups from unwanted chemical reactions, and can be removed when no longer needed .
Biochemical Pathways
As a carbamate, it may be involved in reactions where protection of amines is required .
Pharmacokinetics
The polar structure of the molecule, due to the presence of an amine and ester group, suggests that it may be soluble in polar solvents .
Result of Action
As a carbamate, it is likely to be involved in reactions where protection of amines is required .
Action Environment
The action, efficacy, and stability of Tert-Butyl N-[(2S)-1-Oxobutan-2-Yl]Carbamate can be influenced by various environmental factors. For instance, its solubility suggests that it may be more active in polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of tert-butyl carbamate with an appropriate oxobutan-2-yl derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction temperature is maintained at a low level, often below -20°C, to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-oxobutan-2-yl)carbamate
- tert-butyl 1-formylpropylcarbamate
Uniqueness
Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDAUFXJXMBQRC-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153371-25-6 |
Source
|
Record name | tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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